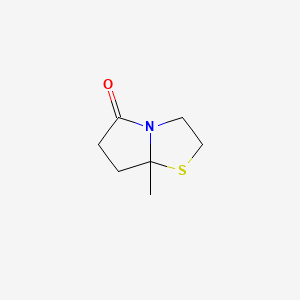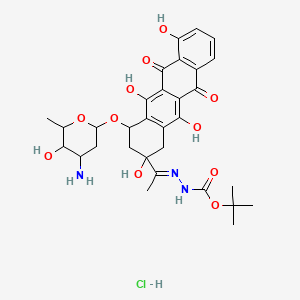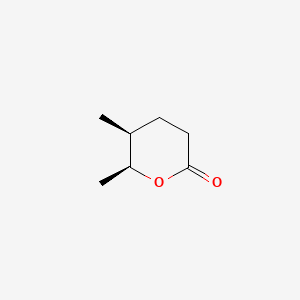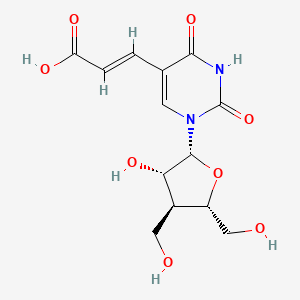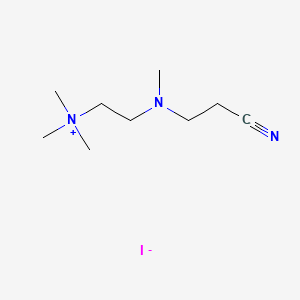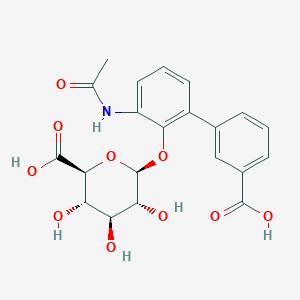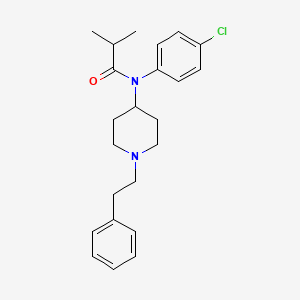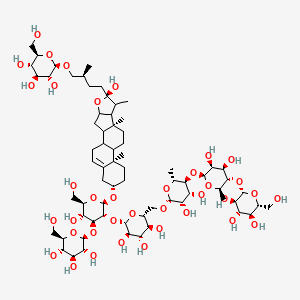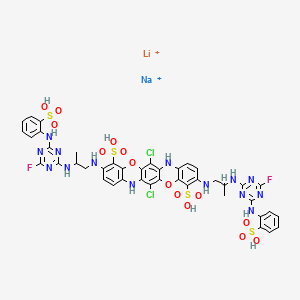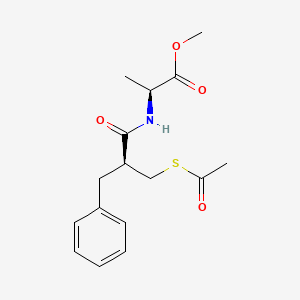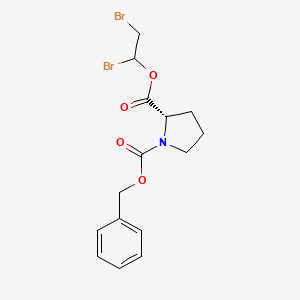
N-Carbobenzoxy-L-proline-1,2-dibromoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester, also known by its identifier XEJ75AY3XE, is a synthetic organic compound with the molecular formula C15H17Br2NO4. This compound is characterized by its unique structure, which includes a dibromoethyl ester moiety attached to a proline derivative. It is primarily used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester typically involves the esterification of N-Carbobenzoxy-L-Proline with 1,2-dibromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Solvent recovery and recycling methods are also employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester undergoes various chemical reactions, including:
Oxidation: The dibromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohol derivatives.
Substitution: The bromine atoms in the dibromoethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester involves its reactivity with nucleophiles and electrophiles. The dibromoethyl group serves as a reactive site for substitution reactions, while the ester moiety can undergo hydrolysis or reduction. The compound’s interaction with biological molecules, such as enzymes, can lead to inhibition or modification of their activity, making it valuable in biochemical research.
Comparison with Similar Compounds
- N-Carbobenzoxy-L-Proline-1,2-Dichloroethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Diiodoethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Difluoroethyl Ester
Comparison: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance of reactivity and stability, making this compound particularly useful in synthetic and research applications.
Properties
CAS No. |
64187-33-3 |
|---|---|
Molecular Formula |
C15H17Br2NO4 |
Molecular Weight |
435.11 g/mol |
IUPAC Name |
1-O-benzyl 2-O-(1,2-dibromoethyl) (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17Br2NO4/c16-9-13(17)22-14(19)12-7-4-8-18(12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13?/m0/s1 |
InChI Key |
CTPTZCFMSXBWEB-UEWDXFNNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




